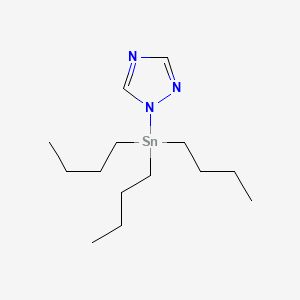

1-(Tributylstannyl)-1H-1,2,4-triazole

Description

Properties

CAS No. |

37006-52-3 |

|---|---|

Molecular Formula |

C14H29N3Sn |

Molecular Weight |

358.11 g/mol |

IUPAC Name |

tributyl(1,2,4-triazol-1-yl)stannane |

InChI |

InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |

InChI Key |

DGYNCAVWPOMYSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and NMR Characterization of Stannyl Triazoles

<

Introduction: The Rising Significance of Stannyl Triazoles in Modern Chemistry

Stannyl triazoles, a unique class of organometallic compounds, have garnered considerable attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. These molecules feature a five-membered triazole ring, a stable aromatic heterocycle containing three nitrogen atoms, covalently bonded to a tin atom.[1][2] This juxtaposition of an organotin moiety and a triazole scaffold bestows upon them a distinctive set of physicochemical properties and a broad spectrum of potential applications.

Triazole derivatives, in general, are recognized for their diverse biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5] The incorporation of a stannyl group can further modulate these activities and introduce novel functionalities. In drug development, the triazole ring can act as a pharmacophore, a linker, or a bioisostere for other functional groups, influencing the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.[6][7] The tin atom, in turn, can participate in coordination chemistry, potentially interacting with biological targets or serving as a reactive center for further chemical modifications.

A thorough understanding of the molecular structure and precise characterization of these compounds are paramount for elucidating structure-activity relationships (SAR) and advancing their development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation of stannyl triazoles in solution. This guide provides a comprehensive overview of the key structural features of stannyl triazoles and a detailed exploration of their characterization using multinuclear NMR spectroscopy.

Part 1: Unraveling the Molecular Architecture of Stannyl Triazoles

The molecular structure of stannyl triazoles is defined by the nature of the triazole isomer (1,2,3- or 1,2,4-triazole), the position of the stannyl group on the ring, and the substituents on both the tin atom and the triazole ring.

Isomerism in the Triazole Core

Triazoles exist as two primary constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles, which differ in the arrangement of the three nitrogen atoms within the five-membered ring.[1][2] This seemingly subtle difference has profound implications for the molecule's electronic distribution, dipole moment, and coordination properties.

-

1,2,3-Triazoles: Often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," these isomers can exist as 1,4-disubstituted, 1,5-disubstituted, or 1,4,5-trisubstituted derivatives.[8][9] The regioselectivity of the synthesis is a critical factor in determining the final product.

-

1,2,4-Triazoles: These isomers possess a different arrangement of nitrogen atoms and can be synthesized through various methods, including the reaction of hydrazonoyl chlorides with nitriles.[10] They offer distinct electronic and steric properties compared to their 1,2,3-counterparts.

The specific isomer of the triazole ring directly influences the chemical environment of the constituent atoms and, consequently, their NMR spectral signatures.

The Stannyl Moiety: Bonding and Coordination

The tin atom in stannyl triazoles is typically in the +4 oxidation state and is covalently bonded to one of the nitrogen atoms of the triazole ring. The substituents on the tin atom, commonly alkyl (e.g., butyl, methyl) or aryl groups, significantly impact the compound's steric hindrance, lipophilicity, and reactivity.

The coordination number of the tin atom can vary. While typically tetracoordinate in simple stannyl triazoles, it can expand its coordination sphere to become penta- or hexacoordinate through interactions with solvent molecules or other coordinating species.[11] This flexibility in coordination is a key feature of organotin chemistry and can be readily investigated using ¹¹⁹Sn NMR spectroscopy.

Regiochemistry of Stannylation

The position of the stannyl group on the triazole ring is a crucial structural determinant. In unsymmetrically substituted triazoles, multiple regioisomers are possible. For instance, in a 1-substituted 1,2,3-triazole, the stannyl group can potentially attach to N2 or N3. Similarly, in a 4-substituted 1,2,4-triazole, attachment can occur at N1 or N2. The regioselectivity of the stannylation reaction is influenced by steric and electronic factors of the substituents on the triazole ring.[12][13] Unambiguous determination of this regiochemistry is a primary objective of NMR characterization.

Part 2: A Deep Dive into the NMR Characterization of Stannyl Triazoles

Multinuclear NMR spectroscopy is the cornerstone for the structural elucidation of stannyl triazoles. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments, often supplemented with 2D correlation techniques, provides a wealth of information about the molecule's connectivity, stereochemistry, and electronic environment.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of the protons in the molecule.

-

Triazole Ring Protons: The chemical shift of the proton(s) on the triazole ring is highly diagnostic. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the aromatic region. Its precise chemical shift is influenced by the nature of the substituents on the ring and the tin atom.

-

Substituents on the Tin Atom: The protons of the alkyl or aryl groups attached to the tin atom exhibit characteristic chemical shifts and coupling patterns. A notable feature is the presence of "tin satellites," which are satellite peaks flanking the main proton signal. These arise from the coupling between the protons and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The magnitude of the tin-proton coupling constants (ⁿJ(Sn,H)) provides valuable structural information.

-

Substituents on the Triazole Ring: The protons of any substituents on the carbon atoms of the triazole ring will also give rise to distinct signals, aiding in the complete structural assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

-

Triazole Ring Carbons: The chemical shifts of the carbon atoms in the triazole ring are sensitive to the substitution pattern and the electronic nature of the attached groups.[14][15] For instance, the chemical shifts of C4 and C5 in a 1,2,3-triazole can help distinguish between 1,4- and 1,5-regioisomers.[8]

-

Substituents on the Tin Atom: The carbon atoms of the alkyl or aryl groups attached to the tin atom also show characteristic chemical shifts. Similar to ¹H NMR, coupling between these carbons and the tin isotopes (ⁿJ(Sn,C)) can be observed, providing further structural confirmation.

-

DEPT and 2D Techniques: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing long-range connectivities, which is crucial for determining the regiochemistry of stannylation.[8][16]

¹¹⁹Sn NMR Spectroscopy: A Direct Window into the Tin Center

¹¹⁹Sn NMR spectroscopy is a particularly powerful technique for studying stannyl triazoles as it directly probes the tin nucleus.[17][18] The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number, the nature of the substituents on the tin atom, and the overall electronic environment around the tin center.

-

Chemical Shift Ranges: The ¹¹⁹Sn chemical shift can span a wide range, typically from approximately +200 ppm to -400 ppm. Tetracoordinate organotin compounds generally resonate in the downfield region, while higher coordination numbers (penta- and hexacoordinate) lead to significant upfield shifts.[11] This makes ¹¹⁹Sn NMR an excellent tool for studying coordination equilibria in solution.

-

Influence of Substituents: The electronegativity of the groups attached to the tin atom influences the ¹¹⁹Sn chemical shift. More electronegative substituents generally cause a downfield shift.

-

Coupling Constants: Coupling between ¹¹⁹Sn and other NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N, can provide valuable information about the bonding and geometry around the tin atom.

Table 1: Typical NMR Data Ranges for Stannyl Triazoles

| Nucleus | Chemical Shift Range (ppm) | Key Observations |

| ¹H | 7.5 - 8.5 (Triazole C-H) | Chemical shift is sensitive to substituents and isomerism. |

| 0.8 - 1.5 (Alkyl-Sn) | Presence of ¹¹⁷/¹¹⁹Sn satellites is a key indicator. | |

| ¹³C | 120 - 150 (Triazole C) | Chemical shifts help differentiate between regioisomers.[14][15] |

| 10 - 40 (Alkyl-Sn) | ⁿJ(Sn,C) coupling provides structural information. | |

| ¹¹⁹Sn | +200 to -400 | Highly sensitive to coordination number and substituents.[11] |

Part 3: Experimental Protocols and Methodologies

The successful characterization of stannyl triazoles relies on robust synthetic and analytical protocols.

Synthesis of Stannyl Triazoles: A Step-by-Step Approach

A common method for the synthesis of stannyl triazoles involves the reaction of a triazole with an organotin halide or oxide in the presence of a base.

Protocol: Synthesis of a Tributylstannyl-1,2,3-triazole

-

Reaction Setup: To a solution of the desired 1,2,3-triazole in an appropriate aprotic solvent (e.g., toluene, THF), add one equivalent of a suitable base (e.g., sodium hydride, potassium carbonate).

-

Stannylation: To the resulting solution, add one equivalent of tributyltin chloride (or another suitable organotin halide) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the organotin reagent.

-

Base: The base is necessary to deprotonate the triazole, making it a more potent nucleophile to attack the electrophilic tin center.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent analysis.

NMR Sample Preparation and Data Acquisition

Proper sample preparation and the selection of appropriate NMR experiments are crucial for obtaining high-quality data.

Protocol: NMR Analysis of a Stannyl Triazole

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified stannyl triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate carbon types.

-

¹¹⁹Sn NMR Acquisition: Acquire a one-dimensional ¹¹⁹Sn NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹¹⁹Sn nucleus.

-

2D NMR Acquisition: If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[19]

Self-Validating System: The consistency of the data across all NMR experiments provides a self-validating system. For example, the connectivities established by HMBC should be consistent with the proposed structure based on the 1D spectra.

Part 4: Visualizing Molecular Structure and Analytical Workflows

Visual representations are invaluable for understanding the complex relationships between molecular structure and analytical data.

Caption: General molecular structure of a stannyl triazole.

Caption: Workflow for NMR-based structural elucidation of stannyl triazoles.

Conclusion: The Synergy of Structure and Spectroscopy

The comprehensive analysis of stannyl triazoles through multinuclear NMR spectroscopy provides an unparalleled level of structural detail. By judiciously applying a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR techniques, researchers can confidently determine the isomeric form of the triazole ring, the regiochemistry of stannylation, and the coordination environment of the tin atom. This detailed structural information is indispensable for understanding the reactivity, biological activity, and material properties of this fascinating class of compounds. As the fields of drug discovery and materials science continue to evolve, the robust characterization of novel molecular architectures like stannyl triazoles will remain a critical driver of innovation. For definitive structural validation in the solid state, single-crystal X-ray crystallography is the gold standard, providing an unambiguous three-dimensional model of the molecule.[20]

References

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC. (2022, October 10).

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4).

- 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. (2009, July 2). Comptes Rendus de l'Académie des Sciences.

- Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023, May 2). MDPI.

- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv

- Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.

- Synthesis and characterization of coordination compounds of organotin(IV) with nitrogen and sulfur donor ligands. (2025, August 6).

- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023, June 16). PMC.

- 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. (2009). Comptes Rendus de l'Académie des Sciences.

- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016, April 27). PMC.

- Coordination Studies of a Triazole‐Substituted 3 H ‐1,2,4‐Diazaphosphole: C C and C N Bond Activation Induced by Cobalt(0) and Nickel(0) Complexes. (2026, January 22).

- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.

- Correlations in 2D NMR spectra for regioisomers 3 a and 4 a.

- comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. (2022, January 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).

- 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ...

-

Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][14][21][22]triazoles. (2021, December 14). MDPI.

- (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25).

- Application of triazoles in the structural modification of n

- Application of triazoles in the structural modification of natural products. (2021, December 15). PubMed.

- synthesis of 1,2,4 triazole compounds. ISRES.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Triazole. Wikipedia.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazole - Wikipedia [en.wikipedia.org]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of triazoles in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. isres.org [isres.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. docta.ucm.es [docta.ucm.es]

- 17. 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands [comptes-rendus.academie-sciences.fr]

- 18. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: History, Development, and Application of Stannyl-Substituted Azole Reagents

Abstract

This technical guide provides a comprehensive analysis of stannyl-substituted azole reagents (thiazoles, oxazoles, and imidazoles), focusing on their pivotal role in palladium-catalyzed cross-coupling reactions (Stille coupling) and carbon-chain homologation strategies. We examine the historical evolution of these reagents, from the foundational work of J.K. Stille to the stereoselective carbohydrate synthesis methodologies developed by Alessandro Dondoni. Practical protocols for synthesis, purification (including tin removal), and mechanistic insights into the "Copper Effect" are detailed to support bench-level execution in drug discovery and natural product synthesis.

Historical Evolution and Significance[2]

The development of stannyl-substituted azoles represents a convergence of organometallic methodology and heterocyclic chemistry. While organotin reagents were first explored in the mid-20th century, their specific application to azole functionalization gained prominence in the late 1970s and 1980s.

The Stille-Dondoni Nexus

-

1978 (The Stille Coupling): J.K. Stille and D. Milstein demonstrated the mild, palladium-catalyzed coupling of organostannanes with organic halides. This provided the mechanistic vehicle for attaching azoles to complex scaffolds without the harsh conditions of Grignard or organolithium reagents.

-

1980s (The Dondoni Era): Alessandro Dondoni (University of Ferrara) revolutionized the field by establishing the 2-(trimethylsilyl)- and 2-(tributylstannyl)thiazole reagents as "formyl anion equivalents." His work demonstrated that a thiazole ring could be lithiated, added to an electrophile (like a sugar lactone), and subsequently unmasked to reveal an aldehyde, enabling iterative one-carbon homologation of carbohydrates.[1]

Synthesis of Stannyl-Azole Reagents

The preparation of 2-stannylazoles relies heavily on the regioselective lithiation of the azole ring followed by electrophilic trapping with tributyltin chloride (

Stability and Reactivity Profile

| Azole Reagent | Stability | C2-Lithiation Ease | Key Challenges |

| 2-Stannylthiazole | High | Excellent | Robust; can be purified by silica chromatography (with care). |

| 2-Stannylimidazole | Moderate | Good (requires N-protection) | Requires N-protecting group (SEM, Boc, Methyl) to prevent N-deprotonation. |

| 2-Stannyloxazole | Low | Moderate | Prone to ring opening (equilibrium with isocyanide) and Wasserman rearrangement. Often generated in situ. |

Experimental Protocol: Synthesis of 2-(Tributylstannyl)thiazole

This protocol is based on the standard lithiation-trapping methodology established by Dondoni and others.

Reagents:

-

Thiazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 1.6 M in hexanes)[2]

-

Tributyltin chloride (1.0 equiv)

-

Diethyl ether (

) or THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict inert atmosphere (

or -

Solvation: Add anhydrous

(50 mL) and thiazole (10 mmol) to the flask. Cool the solution to -78°C using a dry ice/acetone bath. -

Lithiation: Add

-BuLi (11 mmol) dropwise over 20 minutes. The rate should be slow enough to maintain the internal temperature below -70°C. Mechanistic Note: The C2 proton is the most acidic ( -

Incubation: Stir the resulting yellow/orange suspension of 2-lithiothiazole at -78°C for 30 minutes.

-

Stannylation: Add tributyltin chloride (10 mmol) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The solution should become clear/pale yellow.

-

Workup: Quench with saturated aqueous

. Extract with -

Purification: Purify via rapid flash chromatography on neutral alumina or silica gel (pre-treated with 1%

) using Hexanes/EtOAc (9:1).

Mechanistic Insights: The Stille Cycle & The Copper Effect[5]

The cross-coupling of stannyl azoles often requires optimization due to the coordinating nature of the azole nitrogen, which can poison the Palladium catalyst. The "Copper Effect" (addition of CuI) is a critical technical modification.

The Copper Effect Explained

In difficult couplings, Cu(I) serves two potential roles:

-

Ligand Scavenging: It sequesters free phosphine ligands (released during the catalytic cycle), preventing them from re-coordinating to the Pd center and inhibiting the rate-determining transmetallation step.[3]

-

Transmetallation Facilitator: It may facilitate a Sn

Cu transmetallation, generating a more reactive organocopper species that transfers the organic group to Palladium.

Visualization: Stille Cycle with Copper Cocatalysis

Figure 1: The Stille catalytic cycle highlighting the entry point of the stannyl azole and the facilitative role of Copper(I) Iodide in the transmetallation step.

Applications in Synthesis

The Dondoni Thiazole Homologation

This methodology allows for the iterative extension of carbohydrate chains. The thiazole acts as a masked aldehyde.

Workflow:

-

Addition: 2-Lithiothiazole adds to a sugar lactone (or aldehyde).[4]

-

Unmasking: The thiazole ring is converted to an aldehyde via a 3-step sequence:

-

N-Methylation (activation).[5]

-

Reduction (

) to the thiazolidine. -

Hydrolysis (

or

-

Figure 2: The Dondoni protocol for using thiazole as a formyl anion equivalent in carbohydrate synthesis.

Drug Discovery: Scaffold Hopping

Stannyl azoles are essential for "scaffold hopping"—replacing unstable or metabolically liable rings (like phenyl or furan) with azoles to improve pharmacokinetic properties (solubility, H-bond capacity).

-

Example: Synthesis of Epothilone analogs often utilizes thiazole stannanes to install the heterocyclic side chain via Stille coupling.

Technical Challenges & Solutions

Toxicity and Purification (The "Tin Problem")

Organotin compounds are neurotoxic and difficult to remove from reaction mixtures. Standard chromatography often results in "tin streaking."

The Harrowven Protocol (KF/Silica): A highly effective method for removing tin residues to <50 ppm.

-

Preparation: Mix Potassium Fluoride (KF) and Silica Gel in a 10:90 ratio (w/w) in water, then dry to a free-flowing powder.

-

Mechanism: Fluoride has a high affinity for Tin (

bond is very strong). The insoluble polymeric organotin fluorides are retained on the silica. -

Execution: Use this "KF-Silica" as a pad or stationary phase during column chromatography.[6][7]

Oxazole Instability

2-Stannyloxazoles are thermally unstable.

-

Problem: They undergo ring-opening to isocyanides or rearrange.

-

Solution: Avoid isolation if possible. Generate 2-lithiooxazole at -78°C, transmetallate with

(Negishi) or use 2-trimethylsilyloxazole as a more stable surrogate if the specific coupling conditions allow.

References

-

Milstein, D., & Stille, J. K. (1978). General, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

Dondoni, A., & Marra, A. (2004).[8] Thiazole-mediated synthetic methodology.[4][8][9][10][11][12] Chemical Reviews, 104(5), 2557–2600.[8] Link

-

Farina, V., Kapadia, S., & Krishnan, B. (1991). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 56(16), 4985–4987. Link

-

Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[6][7] Chemical Communications, (17), 1968–1969. Link

-

Jutzi, P., & Gilge, U. (1983). Stannyl-substituted imidazoles and pyrazoles. Journal of Organometallic Chemistry, 246(2), 163-168. Link

Sources

- 1. Thiazolylketoses: a new class of versatile intermediates for glycoside synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole-mediated synthetic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Thiazole and Oxazole Alkaloids: Isolation and [research.amanote.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]

- 12. bepls.com [bepls.com]

Methodological & Application

Protocol for Stille cross-coupling using 1-(Tributylstannyl)-1H-1,2,4-triazole

Application Note: Regioselective N-Arylation of 1,2,4-Triazoles via Stille-Type Cross-Coupling

Executive Summary & Rationale

The 1,2,4-triazole moiety is a pharmacophore of high significance in medicinal chemistry, serving as a bioisostere for amides and esters in antifungal agents (e.g., Fluconazole), kinase inhibitors, and CNS-active drugs. Classical methods for installing this group onto aromatic rings—such as nucleophilic aromatic substitution (

This protocol details the Stille-type N-arylation , a powerful alternative that utilizes 1-(tributylstannyl)-1H-1,2,4-triazole (1) . Unlike standard Stille couplings that form C-C bonds, this reaction forms a C-N bond under neutral, mild conditions. The organotin reagent acts as a "soft" nucleophile, engaging in transmetallation with Palladium(II) intermediates to deliver high regioselectivity (predominantly

Mechanistic Insight

The reaction follows a modified Stille catalytic cycle. The critical deviation from standard cross-coupling is the transmetallation step, where the Sn-N bond is cleaved rather than a Sn-C bond.

Figure 1: Catalytic Cycle of Stannyl-Triazole Coupling

Caption: The catalytic cycle involves Oxidative Addition of the aryl halide, Transmetallation of the N-stannyl reagent, and Reductive Elimination to form the C-N bond.

Pre-Protocol: Synthesis of the Reagent

Commercially available stannyl triazoles can degrade. For high-fidelity coupling, it is recommended to synthesize 1-(tributylstannyl)-1H-1,2,4-triazole in-house.

Reaction:

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under Argon.

-

Charge: Add 1,2,4-triazole (6.9 g, 100 mmol) and Bis(tributyltin)oxide (29.8 g, 50 mmol).

-

Solvent: Add Toluene (150 mL).

-

Reflux: Heat to reflux (bath temp ~120°C). Water will azeotrope into the Dean-Stark trap.

-

Completion: Reflux until water collection ceases (~2–4 hours).

-

Isolation: Evaporate toluene under reduced pressure. The resulting colorless to pale yellow oil is sufficiently pure (>95%) for coupling.

-

Storage: Store at 4°C under Argon. Stable for months.

-

Core Protocol: Palladium-Catalyzed Cross-Coupling[1][2]

This protocol is optimized for Aryl Iodides and Bromides. Aryl Chlorides may require bulky phosphine ligands (e.g., XPhos) or higher temperatures.

Materials Table

| Component | Equivalents | Role | Notes |

| Aryl Halide (Ar-X) | 1.0 | Electrophile | Aryl Iodides react fastest. |

| Stannyl-Triazole | 1.1 – 1.2 | Nucleophile | Slight excess ensures conversion. |

| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst | Tetrakis(triphenylphosphine)palladium(0). |

| Toluene or Xylene | 0.1 M conc. | Solvent | Anhydrous, degassed. |

| CuI (Optional) | 0.1 (10 mol%) | Co-catalyst | Can accelerate difficult couplings (Liebeskind effect). |

Step-by-Step Procedure

-

Inert Environment: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen (3 cycles).

-

Reagent Addition:

-

Add Aryl Halide (1.0 mmol).

-

Add Pd(PPh

) -

Note: If using a solid aryl halide, add it here. If liquid, add after solvent.

-

-

Solvation: Add anhydrous Toluene (10 mL). Sparge with Argon for 5 minutes to remove dissolved

. -

Stannane Addition: Add 1-(tributylstannyl)-1H-1,2,4-triazole (1.1 mmol) via syringe.

-

Reaction: Seal the vessel and heat to 100–110°C (reflux if using Toluene).

-

Monitoring: Monitor by TLC or LCMS. Reaction time is typically 4–12 hours.

-

Endpoint: Disappearance of Aryl Halide.[1]

-

-

Cooling: Cool the mixture to room temperature.

Critical Workup: Tin Removal (The KF Method)

Tributyltin byproducts (

Figure 2: Fluoride-Based Tin Decontamination Workflow

Caption: Conversion of soluble tributyltin halides into insoluble polymeric tributyltin fluoride via KF treatment.

Detailed Workup Protocol:

-

Dilution: Dilute the cooled reaction mixture with Ethyl Acetate or Diethyl Ether (equal volume to reaction solvent).

-

Fluoride Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of tin reagent used).

-

Precipitation: Stir vigorously for 30 minutes. The soluble

converts to insoluble polymeric -

Filtration: Filter the biphasic mixture through a pad of Celite to remove the white tin solids.

-

Extraction: Separate the organic layer, wash with water and brine, dry over

, and concentrate. -

Purification: Proceed to flash column chromatography.

-

Tip: Adding 1% Triethylamine to the eluent helps prevent triazole streaking on silica.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst Deactivation ( | Ensure rigorous degassing. Use fresh Pd(PPh |

| No Reaction | Oxidative Addition Failure | Switch to Pd |

| Regioisomers | Isomerization | While N1 is favored, steric bulk on the aryl ring can force N2 selectivity.[2] Confirm structure via NOE NMR. |

| Tin Contamination | Incomplete KF Workup | Repeat KF wash or use 10% w/w KF-on-Silica in the flash column. |

References

-

Synthesis of Stannyl Triazoles

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

-

-

Stille Coupling of N-Stannyl Azoles

-

Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Method for the Palladium-Catalyzed Cross-Coupling of Haloarenes and Heteroarenes. Tetrahedron Letters, 40(14), 2657–2660. Link

- Note: While Buchwald is famous for amine coupling, this paper discusses the context of C-N formation rel

-

-

Tin Removal Protocols

-

General Review of Triazole Synthesis

-

Kaliszan, R., & Markuszewski, M. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. Link

-

Sources

- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

Application Note: Regioselective N-Arylation of 1,2,4-Triazoles via Stille Cross-Coupling

Strategic Overview

The 1,2,4-triazole pharmacophore is ubiquitous in antifungal (e.g., Fluconazole) and antiviral therapeutics. However, the synthesis of N-aryl-1,2,4-triazoles is historically plagued by regioselectivity issues. Traditional nucleophilic aromatic substitution (

This guide details a high-precision alternative: The Stille-type Cross-Coupling of 1-(Tributylstannyl)-1H-1,2,4-triazole.

By utilizing the organotin reagent, we exploit the specific lability of the

Key Advantages[1]

-

Regiocontrol: Exclusively favors

-arylation (typically >95:5). -

Mild Conditions: Neutral pH coupling avoids base-mediated decomposition.

-

Tolerance: Compatible with electron-rich aryl halides that fail in

.

Mechanistic Insight

The reaction proceeds via a modified Stille cycle. Unlike traditional C-C Stille couplings, this involves the formation of a Carbon-Nitrogen bond. The driving force is the affinity of the tin byproduct for halides and the thermodynamic stability of the resulting

The Catalytic Cycle

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Transmetallation: The rate-determining step where the stannyl-triazole transfers the triazole moiety to the Palladium center. The

bond is cleaved, and tin captures the halide. -

Reductive Elimination: The

-Aryl-1,2,4-triazole is released, regenerating Pd(0).

Figure 1: Catalytic cycle of the Palladium-catalyzed N-arylation of stannyl-triazoles.

Experimental Protocols

Protocol A: Synthesis of 1-(Tributylstannyl)-1H-1,2,4-triazole

Note: This reagent is moisture-sensitive. Prepare fresh or store under Argon.

Reagents:

-

1,2,4-Triazole (1.0 equiv)[1]

-

Bis(tributyltin)oxide (0.5 equiv)

-

Toluene (Anhydrous)

Procedure:

-

Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge with 1,2,4-Triazole (6.9 g, 100 mmol) and Bis(tributyltin)oxide (29.8 g, 50 mmol) in Toluene (150 mL).

-

Reflux for 4–6 hours. Water generated during the reaction is removed azeotropically via the Dean-Stark trap.

-

Monitor reaction completion (cessation of water collection).

-

Concentrate the solution under reduced pressure to remove Toluene.

-

Result: A viscous, colorless to pale yellow oil. Yield is typically quantitative. Use immediately or store in a glovebox.

Protocol B: Palladium-Catalyzed Cross-Coupling (N-Arylation)

Reagents:

-

Aryl Halide (1.0 equiv) [Prefer Iodides or Bromides]

-

1-(Tributylstannyl)-1H-1,2,4-triazole (1.1 equiv)

-

Catalyst:

(5 mol%)[1] -

Co-Catalyst (Optional): CuI (10 mol%) - Accelerates sluggish reactions.

-

Solvent: Xylene or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

-

Charging: Add

(5 mol%) and Aryl Halide (1.0 mmol). If the Aryl Halide is liquid, add it after the solvent. -

Solvation: Add anhydrous Xylene (5 mL) via syringe.

-

Reagent Addition: Add 1-(Tributylstannyl)-1H-1,2,4-triazole (1.1 mmol) dropwise.

-

Reaction: Seal the tube and heat to 120°C for 12–24 hours.

-

Checkpoint: Monitor via TLC or LC-MS. The disappearance of the Aryl Halide indicates completion.

-

-

Cooling: Allow the mixture to cool to room temperature.

Critical Purification: The De-Stannylation Workup

Organotin byproducts (

The KF/Silica Method:

-

Dilute the crude reaction mixture with Ethyl Acetate (20 mL).

-

Prepare a saturated aqueous solution of Potassium Fluoride (KF) (20 mL).

-

Add the KF solution to the organic layer and stir vigorously for 30 minutes.

-

Observation: A white, polymeric precipitate (

) will form.

-

-

Filter the biphasic mixture through a pad of Celite to remove the tin solids.

-

Separate layers. Wash the organic phase with water (2x) and brine (1x).

-

Dry over

, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Figure 2: The Fluoride-based De-stannylation workflow ensures removal of toxic tin residues.

Performance Data & Regioselectivity

The following table contrasts the Stannyl-Stille method against traditional alkylation (

| Parameter | Stille Method (Pd-Cat) | Traditional Alkylation ( |

| Regioselectivity ( | > 98 : 2 | ~ 70 : 30 (Mixture) |

| Yield (Isolated) | 85–95% | 50–65% (after separation) |

| Reaction pH | Neutral | Basic (requires |

| Functional Group Tolerance | High (Esters, Nitriles, Nitro compatible) | Low (Base-sensitive groups hydrolyze) |

| Purification Difficulty | Moderate (Requires Tin removal) | High (Isomer separation required) |

Causality of Regioselectivity:

In the stannyl reagent, the tributyltin group is predominantly coordinated to the

References

-

Fundamental Stille Chemistry: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. Link

-

N-Arylation of Azoles: Sadighi, J. P., et al. (1998). Palladium-Catalyzed Synthesis of N-Aryl Imidazoles and Triazoles. Tetrahedron Letters. (Foundational work on azole cross-coupling). Link

-

Stannyl-Azole Reactivity: Undheim, K., & Benneche, T. (1995). Organometallics in Coupling Reactions of Azines and Azoles. Advances in Heterocyclic Chemistry. Link

-

Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues. Chemical Communications.[2] Link

Sources

Solvent Systems for Optimizing Stannyl Triazole Reactions

Application Note & Protocol Guide

Executive Summary

Stannyl-1,2,3-triazoles are high-value synthons in drug discovery, serving as versatile precursors for biaryl-mimetic scaffolds via Stille cross-coupling or radio-labeling via halodestannylation. However, their utility is often compromised by two factors: the lability of the C-Sn bond in protic media and the difficulty of removing toxic organotin byproducts.

This guide details optimized solvent systems that maximize regioselectivity during synthesis, accelerate Stille coupling rates through "nucleophilic assistance," and streamline purification to pharmaceutical standards (<5 ppm Sn).

Part 1: Synthesis of 4-Tributylstannyl-1,2,3-Triazoles

The Challenge: Regiocontrol and Stability

The primary route to

Critical Solvent Parameter: Dielectric Constant (

-

Protic Solvents (Avoid): Alcohols or wet solvents promote rapid protodestannylation, destroying the C-Sn handle.

-

Polar Aprotic (Use with Caution): DMSO or DMF can accelerate the reaction but often complicate the isolation of the lipophilic stannyl product.

-

Non-Polar Aromatics (Recommended): Toluene and Xylene are the gold standards. They allow high reaction temperatures (80–110 °C) required for the uncatalyzed cycloaddition while suppressing destannylation.

Protocol A: Regioselective Synthesis in Toluene

-

Objective: Synthesis of 4-(tributylstannyl)-1-substituted-1,2,3-triazole.

-

Scale: 10 mmol basis.

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Tributyltin Azide (

) (1.2 equiv) -

Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under Argon.

-

Dissolution: Dissolve the alkyne (10 mmol) in anhydrous Toluene (20 mL).

-

Addition: Add

(12 mmol) via syringe. Note: -

Cycloaddition: Heat to reflux (110 °C) for 12–24 hours. Monitor by TLC (staining with

or-

Checkpoint: The disappearance of the alkyne spot indicates completion.

-

-

Workup: Cool to room temperature.

-

If product precipitates: Filter and wash with cold hexanes.

-

If soluble: Concentrate in vacuo. The resulting oil is often pure enough for the next step. If purification is needed, use neutral alumina (not silica, which can induce destannylation) with Hexane/EtOAc.

-

Part 2: Optimizing the Stille Coupling

The Mechanism: Solvent-Assisted Transmetallation

The rate-determining step in Stille coupling with stannyl triazoles is often transmetallation . This step requires the tin center to become hypervalent (pentacoordinate) to transfer the organic group to Palladium.

Solvent Choice as a Catalyst:

-

Coordinating Solvents (DMF, NMP): These are superior because they act as nucleophilic ligands (

), binding to Sn to form a reactive hypervalent species ( -

The "Copper Effect": Adding CuI in non-coordinating solvents (like Toluene/THF) can mimic this effect, but for stannyl triazoles, DMF is operationally simpler and higher yielding.

Figure 1: Mechanism of solvent-assisted transmetallation. Polar aprotic solvents like DMF coordinate to the Tin center, lowering the activation energy for the transfer of the triazole ring to Palladium.

Protocol B: Stille Cross-Coupling in DMF

-

Objective: Coupling 4-stannyl-triazole with an Aryl Iodide.

-

Catalyst System:

/ CuI co-catalysis.[1]

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Stannyl Triazole (1.1 equiv)

- (5 mol%)

-

CuI (10 mol%) - Accelerator

-

Solvent: Anhydrous DMF (Degassed).

Step-by-Step Methodology:

-

Degassing: Sparge anhydrous DMF with Argon for 15 minutes. Oxygen inhibits the Pd(0) cycle.

-

Assembly: In a Schlenk tube, combine Aryl Iodide, Stannyl Triazole,

, and CuI. -

Solvent Addition: Add degassed DMF (0.2 M concentration).

-

Reaction: Seal and heat to 80 °C for 4–8 hours.

-

Visual Check: Reaction mixture typically darkens from yellow to black/brown as Pd colloids form post-reaction.

-

-

Quench: Dilute with EtOAc and wash with 5% aqueous

.-

Why? Ammonia complexes the Copper and some Tin residues, moving them to the aqueous phase.

-

Part 3: Purification & Tin Removal (The "Green" Bottleneck)

Removing tributyltin byproducts (

Comparison of Tin Removal Methods

| Method | Solvent System | Efficiency | Pros | Cons |

| KF / Silica Gel | THF / MeOH | High (<50 ppm) | Inexpensive, forms solid polymer | Requires filtration of fine solids |

| Aq. KF Wash | Et2O / Water | Medium | Simple extraction | Emulsion risk |

| Iodine Titration | DCM | Very High | Converts lipophilic Sn to polar Sn-I | Can iodinate sensitive products |

| Fluorous SPE | MeOH / Water | Ultra High | Specific for fluorous tin reagents | Expensive reagents required |

Protocol C: The KF/Silica Gel Method (Recommended)

This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride species.

-

Concentration: Evaporate the DMF reaction mixture (high vac) to a residue.

-

Dissolution: Redissolve the crude residue in THF (10 mL per mmol).

-

Treatment: Add a prepared mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 by weight). Use ~2g of solid mixture per 1 mmol of tin reagent.

-

Stirring: Stir vigorously at room temperature for 2 hours.

-

Filtration: Filter through a pad of Celite. The toxic tin remains trapped in the solid silica matrix.

-

Final Purification: Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Part 4: Solvent Selection Matrix

Use this decision matrix to select the optimal solvent based on your reaction stage.

Figure 2: Solvent Selection Matrix for Stannyl Triazole workflows. Blue path indicates synthesis, Green path indicates coupling application, Red path indicates downstream processing.

References

-

Regioselectivity in Thermal Azide-Alkyne Cycloaddition

- Source: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.

- Relevance: Foundational text establishing the thermal conditions (Toluene, reflux) required for non-catalyzed cycloaddition to access 1,5-disubstituted (or 4-stannyl)

-

The Stille Reaction: Mechanism and Solvent Effects

- Source: Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction.

- Relevance: Details the "nucleophilic assistance" of polar solvents like DMF in the transmetall

-

Green Solvent Altern

- Source: Lipshutz, B. H., et al. (2011).

- Relevance: Discusses surfactant-based aqueous systems as altern

-

Purification of Organotin Compounds (KF/Silica Method)

-

Source: Harrowven, D. C., & Guy, I. L. (2004). "KF/Silica Gel: An Efficient System for the Removal of Tin Residues." Chemical Communications.[2]

- Relevance: The industry-standard protocol for removing toxic tin residues to <50 ppm.

-

-

Iododestannyl

- Source: Coenen, H. H., et al. (2010). "Fluorine-18 Radiopharmaceuticals beyond [18F]FDG for Use in Oncology and Neurosciences." Nuclear Medicine and Biology.

- Relevance: Validates the use of stannyl triazoles as precursors for iodinated diagnostics using THF/Iodine systems.

Sources

One-pot synthesis methods utilizing 1-(Tributylstannyl)-1H-1,2,4-triazole

Application Note & Protocols

Topic: High-Efficiency One-Pot Synthesis Methods Utilizing 1-(Tributylstannyl)-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and hydrogen bonding capacity, make it a desirable motif in drug design.[1] This guide provides in-depth protocols for the one-pot synthesis of functionalized 1,2,4-triazole derivatives, leveraging the versatility of 1-(tributylstannyl)-1H-1,2,4-triazole as a key building block. We focus on palladium-catalyzed Stille cross-coupling reactions, detailing methodologies that enhance efficiency, reduce waste, and streamline the synthesis of complex molecules.[3][4] These protocols are designed for researchers, scientists, and drug development professionals seeking robust and scalable synthetic routes to novel triazole-containing compounds.

The Strategic Importance of the 1,2,4-Triazole Scaffold in Drug Discovery

The five-membered 1,2,4-triazole ring is a bioisostere for amide and ester groups, contributing to favorable pharmacokinetic profiles in drug candidates.[1] This has led to its incorporation into a wide array of clinically successful drugs with diverse biological activities.[5][6]

-

Antifungal Agents: Marketed drugs like Fluconazole and Itraconazole are staples in treating systemic fungal infections.[1][6] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

-

Anticancer Agents: The aromatase inhibitors Letrozole and Anastrozole, used in breast cancer therapy, feature the 1,2,4-triazole scaffold.[1]

-

Antiviral Agents: The broad-spectrum antiviral drug Ribavirin contains a 1,2,4-triazole ring, and its derivatives continue to be explored for activity against various viruses.[1][2]

The consistent success of this heterocycle has established it as a high-value target for synthetic chemists, demanding efficient and versatile methods for its incorporation into novel molecular frameworks.

Core Reagent: 1-(Tributylstannyl)-1H-1,2,4-triazole

Organostannanes, or organotin compounds, are highly effective reagents in carbon-carbon bond formation. 1-(Tributylstannyl)-1H-1,2,4-triazole is a particularly useful building block for several reasons:

-

Stability: It is stable to both air and moisture, making it easier to handle and store compared to more reactive organometallic reagents.[7]

-

Versatility: It serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4]

-

Functional Group Tolerance: The Stille reaction is renowned for its excellent compatibility with a wide range of functional groups (e.g., esters, ketones, nitriles), which is a significant advantage in the synthesis of complex molecules.[3][8]

The primary challenge associated with organostannanes is the toxicity of tin byproducts and the difficulty in their removal during purification. The one-pot protocols described herein are designed to maximize efficiency, which can indirectly minimize waste.

The Power of One-Pot Synthesis

One-pot synthesis, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offers significant advantages over traditional multi-step approaches.[9]

-

Increased Efficiency: Eliminating intermediate workup and purification steps dramatically reduces reaction time and labor.

-

Improved Yields: By avoiding material losses associated with multiple purification stages, overall yields are often higher.

-

Enhanced Sustainability: Reduced solvent and reagent usage leads to a more environmentally friendly process, aligning with the principles of green chemistry.

-

Simplified Automation: These streamlined processes are more amenable to parallel synthesis and high-throughput screening applications.[10]

Mechanistic Foundation: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X), typically a halide or triflate.[7] The catalytic cycle is a foundational concept in modern organic synthesis and proceeds through three key steps.[11]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R²-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R¹-SnR₃) transfers its organic group (R¹) to the Pd(II) complex, displacing the halide (X) which then forms a stable tin halide byproduct (X-SnR₃). This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application & Protocols

Protocol 1: One-Pot Synthesis of 1-Aryl-1H-1,2,4-Triazoles

This protocol details a general and reliable one-pot method for the Stille cross-coupling of 1-(tributylstannyl)-1H-1,2,4-triazole with various aryl bromides.

Principle: An aryl bromide, the stannyl triazole, and a palladium catalyst with a suitable phosphine ligand are combined in a single pot. The reaction is heated to drive the catalytic cycle to completion, forming the desired C-N coupled product.

Caption: Experimental workflow for one-pot Stille coupling.

Materials & Reagents:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

1-(Tributylstannyl)-1H-1,2,4-triazole (1.1 mmol, 1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)

-

Anhydrous Toluene (10 mL)

-

Argon gas supply

-

Standard glassware (Schlenk flask, condenser)

Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol), 1-(tributylstannyl)-1H-1,2,4-triazole (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and P(o-tol)₃ (24.3 mg, 0.08 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Degassing: Seal the flask and subject the mixture to three pump/purge cycles with argon. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and formation of side products.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Workup: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Causality Note: The fluoride solution reacts with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration, simplifying purification.

-

Extraction: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-1H-1,2,4-triazole product.[12]

Data Summary: Representative Scope of the Reaction

| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | 110 | 14 | 88 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | 110 | 12 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (4) | - | 100 | 16 | 75 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | 110 | 16 | 81 |

| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (4) | - | 100 | 14 | 85 |

Yields are illustrative and based on typical outcomes for Stille coupling reactions.

Troubleshooting & Key Considerations

-

Low Yields:

-

Cause: Inactive catalyst due to oxygen exposure or moisture.

-

Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.

-

-

Homocoupling of Stannane:

-

Cause: A common side reaction where two molecules of the organostannane couple.[7] This can be promoted by certain reaction conditions or catalyst decomposition.

-

Solution: Carefully control the reaction temperature. Using ligands like P(o-tol)₃ or tri-2-furylphosphine can sometimes suppress this side reaction.

-

-

Difficulty in Removing Tin Byproducts:

-

Cause: Tributyltin halides are often greasy, non-polar compounds that co-elute with the product during chromatography.

-

Solution: A KF workup is highly effective.[8] Alternatively, treatment with 1 M HCl or a dilute I₂ solution can also aid in the removal of tin residues. For large-scale reactions, optimizing the purification method is crucial.[8]

-

Conclusion

1-(Tributylstannyl)-1H-1,2,4-triazole is a robust and versatile reagent for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The one-pot Stille coupling protocol detailed in this guide offers an efficient, reliable, and scalable method for the construction of C-N bonds, providing rapid access to a diverse range of 1-aryl-1H-1,2,4-triazoles. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this methodology to accelerate their discovery programs.

References

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Google AI Search Grounding API.

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.

- An insight on medicinal

- Stille reaction. Wikipedia.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.

- Stille Coupling. (2023). Chemistry LibreTexts.

- Stille Coupling. Organic Chemistry Portal.

- The Stille Reaction. Chem 115 Myers - Harvard University.

- Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. NIH.

- One-Pot, multi-component synthesis of triazole-containing isothiazole 1,1-dioxides via orthogonal reactions.

- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC.

- Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazoles. Benchchem.

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Google AI Search Grounding API.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Stille Coupling of 1-(Tributylstannyl)-1H-1,2,4-triazole

Current Status: Operational Subject: Yield Optimization & Troubleshooting for N-Arylation via Stannyl-Triazoles Audience: Medicinal Chemists / Process Development Scientists

Core Directive: The Nature of the Reaction

You are likely attempting to synthesize 1-aryl-1,2,4-triazoles using 1-(tributylstannyl)-1H-1,2,4-triazole as a nucleophile against an aryl halide electrophile (

Technical Distinction: While often termed a "Stille coupling" because it employs an organostannane and Palladium, this reaction is mechanistically a Migita-Kosugi-Stille N-arylation . Unlike standard Stille couplings that form C-C bonds, this forms a C-N bond .

The Critical Challenge: The

Mechanism & Causality (The "Why")

To improve yields, you must understand the competing pathways in the catalytic cycle.

-

Pathway A (Desired): Oxidative addition of

to -

Pathway B (Catalyst Poisoning): The nitrogen atoms on the triazole ring (either starting material or product) displace the phosphine ligands on the Palladium, forming an inactive "Pd-black" or stable Pd-triazole complex.

-

Pathway C (Hydrolysis): Trace moisture attacks the

bond, reverting the reagent to free 1H-1,2,4-triazole and tributyltin oxide/hydroxide, which are inactive under standard neutral Stille conditions.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific failure points for this substrate.

Caption: Figure 1. Catalytic cycle of the Migita-Kosugi-Stille N-arylation showing critical failure modes: moisture-induced hydrolysis and product inhibition (catalyst poisoning).

Troubleshooting & Optimization Guide

Scenario A: "I see starting material (Ar-X) and free triazole, but no coupled product."

Diagnosis: Reagent Hydrolysis. The

-

Root Cause: The 1-(tributylstannyl)-1H-1,2,4-triazole is extremely hygroscopic and hydrolytically unstable. Standard "dry" solvents may not be dry enough.

-

Solution:

-

In-Situ Generation: Do not isolate the stannyl triazole if possible. Generate it in situ by treating 1,2,4-triazole with tributyltin methoxide (

) or bis(tributyltin)oxide ( -

Solvent Switch: Use strictly anhydrous Toluene or Xylene. Avoid DMF unless distilled from

immediately prior to use, as wet DMF promotes rapid protodestannylation.

-

Scenario B: "The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning / Product Inhibition.

-

Root Cause: The formed 1-aryl-1,2,4-triazole is a competitive ligand. As its concentration increases, it displaces the phosphine ligands on Palladium, shutting down the cycle.

-

Solution:

-

Ligand Overload: Increase the Phosphine:Pd ratio. Instead of the standard 2:1 or 4:1, use 8:1 (e.g., 4 equivalents of

relative to Pd). -

Bulky Ligands: Switch to bulky, electron-rich phosphines that bind tighter than the triazole nitrogen. XPhos or

are superior to -

High Temperature: Run the reaction at reflux (100-110°C) in Toluene/Xylene. Higher temperatures favor the dissociation of the monodentate triazole poison from the metal center.

-

Scenario C: "The reaction is sluggish, even with dry reagents."

Diagnosis: Slow Transmetallation.

-

Root Cause: The transfer of the triazole group from Sn to Pd is the rate-determining step.

-

Solution:

-

The "Copper Effect": Add CuI (5-10 mol%) as a co-catalyst. Copper facilitates the transmetallation via a "Liebeskind-Srogl" type mechanism, where the triazole transfers from Sn to Cu first, and then from Cu to Pd. This is often 10-100x faster than direct Sn-to-Pd transfer.

-

Fluoride Additive: Add CsF (2.0 equiv) . Fluoride activates the stannane by forming a hypervalent silicate-like species (

), making the organic group more nucleophilic.

-

Optimized Protocol (Self-Validating)

Objective: Synthesis of 1-(4-Tolyl)-1,2,4-triazole (Model System)

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |

| Pd Source | ||

| Ligand | XPhos (4-8 mol%) or | |

| Solvent | DMF (Wet) | Toluene (Anhydrous) |

| Additive | None | CuI (5 mol%) |

| Temperature | 80°C | 110°C (Reflux) |

| Reagent | Stored Stannyl-Triazole | Freshly Distilled or In-Situ Generated |

Step-by-Step Procedure:

-

In-Situ Stannylation (Optional but Recommended):

-

In a flame-dried flask under Argon, combine 1H-1,2,4-triazole (1.0 equiv) and Bis(tributyltin)oxide (0.5 equiv).

-

Add Toluene and reflux with a Dean-Stark trap for 2 hours to remove water.

-

Validation: The solution should become clear. If cloudy, water is still present.

-

-

Coupling:

-

Cool the stannyl solution to RT.

-

Add the Aryl Halide (0.9 equiv - slightly limiting to ensure full consumption).

-

Add

(1.5 mol%) and XPhos (6 mol%). -

Add CuI (5 mol%).

-

Reflux (110°C) for 12-24 hours under Argon.

-

-

Workup (Tin Removal):

-

Cool to RT. Dilute with Ethyl Acetate.

-

Critical Step: Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. This precipitates the tin as insoluble polymeric tributyltin fluoride (

). -

Filter through a pad of Celite. The white solid (tin waste) stays on the filter.

-

Wash the filtrate with water/brine, dry over

, and concentrate.

-

FAQ: Common User Queries

Q: Can I use the commercially available 1-(Tributylstannyl)-1,2,4-triazole?

A: Yes, but you must verify its purity by NMR immediately before use. Look for the satellite peaks of the butyl protons in

Q: Why not just use the Ullmann reaction (Cu + Base)? A: The Stille method (Migita protocol) operates under neutral conditions. If your substrate has base-sensitive groups (esters, base-labile protecting groups), the Stille coupling is superior. If your substrate is robust, the Cu-catalyzed Ullmann (using ligands like DMEDA) is cheaper and avoids Tin toxicity.

Q: I am getting the 4-aryl isomer instead of the 1-aryl isomer. A: This is rare with the Stille protocol. The 1-stannyl reagent predominantly yields the 1-aryl product due to the specific migration of the group attached to Sn. However, if the reaction temperature is too high (>140°C) or if free triazole is present (hydrolysis), thermal rearrangement or non-catalyzed background reactions can yield the thermodynamically stable 4-isomer. Stick to 100-110°C.

References

-

Migita, T., et al. (1987). "Palladium-catalyzed reaction of stannyl sulfide, selenide, and telluride with aryl halides." Bulletin of the Chemical Society of Japan, 60(2), 767-768. Link

- Foundational text for the coupling of hetero

-

Sadighi, J. P., et al. (2001). "A Highly Active Palladium Catalyst System for the Arylation of Amines." Organic Letters, 3(21), 3401–3403. Link

- Supports the use of bulky phosphines (XPhos precursors) to prevent catalyst inhibition by amine/azole products.

-

Liebeskind, L. S., & Srogl, J. (2000). "Thiol ester-boronic acid coupling." Journal of the American Chemical Society, 122(45), 11260-11261. Link

- Establishes the mechanistic basis for Copper(I)

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

- Comprehensive review on using and other bulky ligands to drive difficult couplings.

Minimizing destannylation side reactions in triazole synthesis

Welcome to the technical support center for advanced triazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of triazole formation, particularly when utilizing organotin precursors. Our goal is to provide in-depth, field-tested insights to help you troubleshoot and optimize your reactions, with a specific focus on mitigating unwanted destannylation side reactions.

This guide is structured to address common challenges in a direct question-and-answer format, moving from understanding the problem to implementing practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 1,5-disubstituted 1,2,3-triazole using a stannylalkyne and an azide, but I am observing a significant amount of the corresponding terminal alkyne as a byproduct. What is happening?

A1: You are likely encountering a common side reaction known as protodestannylation . In this process, the stannyl group on your alkyne is replaced by a proton, leading to the regeneration of the terminal alkyne. This side reaction competes with the desired cycloaddition, reducing the overall yield of your target triazole.

The general mechanism for protodestannylation involves the protonation of the carbon atom to which the stannyl group is attached. The presence of adventitious proton sources, such as water or acidic impurities in your reagents or solvents, can facilitate this unwanted reaction.

Below is a diagram illustrating the competition between the desired triazole formation and the protodestannylation side reaction.

Caption: Competing pathways in reactions of stannylalkynes.

Q2: What are the primary factors that promote protodestannylation in my reaction?

A2: Several factors can contribute to an increased rate of protodestannylation:

-

Presence of Proton Sources: This is the most direct cause. Water, alcohols, and acidic impurities in your reagents or solvents are common culprits.

-

Reaction Basicity: While a base is often necessary to generate the reactive acetylide for the cycloaddition, strong bases or an excess of base can also facilitate proton abstraction from any available proton sources, which can then lead to protodestannylation.

-

Nature of the Stannane: The reactivity of the carbon-tin bond can be influenced by the substituents on both the alkyne and the tin atom. More labile C-Sn bonds may be more susceptible to cleavage.

-

Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood of side reactions, including protodestannylation.

Troubleshooting Guides

Issue 1: Low Yield of 1,5-Disubstituted Triazole with Significant Terminal Alkyne Byproduct

Probable Cause: Predominance of protodestannylation over the desired cycloaddition reaction.

Solutions:

-

Rigorous Control of Reaction Conditions:

-

Anhydrous Reagents and Solvents: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry your reagents under vacuum.

-

Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

-

-

Optimization of the Base:

-

Choice of Base: If a base is required, consider using a non-protic base or a sterically hindered base to minimize its interaction with proton sources.

-

Stoichiometry: Carefully titrate the amount of base used. Use the minimum amount necessary to promote the desired reaction. In some cases, catalytic amounts of a strong base in an aprotic solvent like DMSO can be effective for generating the reactive acetylide without excessive side reactions.[1]

-

-

Catalyst System Evaluation:

-

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful alternative to copper-catalyzed methods and can be less prone to certain side reactions.[2]

-

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles [2]

| Reagent/Parameter | Recommended Condition | Notes |

| Catalyst | CpRuCl(COD) or CpRuCl(PPh₃)₂ | Typically 0.5-2 mol% |

| Solvent | Dichloroethane (DCE), Toluene, or THF | Must be anhydrous |

| Temperature | 45-80 °C | Reaction progress should be monitored by TLC or LC-MS |

| Atmosphere | Inert (Argon or Nitrogen) | RuAAC is sensitive to oxygen[2] |

| Reactant Ratio | Azide:Alkyne (1:1.05 to 1:1.2) | A slight excess of the alkyne is often used |

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere, add the azide and the solvent.

-

Add the terminal alkyne to the solution.

-

In a separate vial, dissolve the ruthenium catalyst in a small amount of the reaction solvent and add it to the main reaction flask via syringe.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

Upon completion, cool the reaction to room temperature and purify by column chromatography.

Issue 2: Formation of Homocoupled Stannane Dimers (R₂-R₂) and Other Byproducts

Probable Cause: Besides protodestannylation, side reactions akin to those in Stille couplings can occur, such as the homocoupling of the organostannane reagent.[3] This can be promoted by the palladium or copper catalyst system.

Solutions:

-

Ligand Selection: The choice of ligand for your transition metal catalyst can significantly influence the reaction pathway. For copper-catalyzed reactions, using ligands that stabilize the catalytically active Cu(I) state can help suppress side reactions.[4]

-

Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the organostannane can sometimes lead to an increased rate of homocoupling.

-

Additive Effects: In some cross-coupling reactions, the addition of copper(I) salts as co-catalysts or the use of fluoride ions can have a beneficial effect on the desired reaction pathway and suppress side reactions.[5]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for stannylalkyne reactions.

References

-

De Tullio, M., Borys, A. M., Hernán-Gómez, A., et al. (2021). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. Chem Catalysis, 1(6), 1308-1321. [Link]

-

Yoshida, H., Shinke, A., & Takaki, K. (2013). Copper-catalyzed distannylation of alkynes. Chemical Communications, 49(98), 11671-11673. [Link]

-

Fotsing, J. R., Kwok, S. W., Fraser, R. J., Rodinov, V. O., & Fokin, V. V. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Angewandte Chemie International Edition, 49(36), 6495-6498. [Link]

-

Mondal, S., Jana, S., & Maji, M. S. (2022). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. Green Chemistry, 24(17), 6596-6602. [Link]

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

-

Yoshida, H., Kuriki, H., & Takaki, K. (2015). Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes. Chemical Communications, 51(45), 9363-9366. [Link]

-

Yoshida, H., Kuriki, H., & Takaki, K. (2015). Copper-Catalyzed α-Selective Hydrostannylation of Alkynes for the Synthesis of Branched Alkenylstannanes. ChemInform, 46(34). [Link]

-

Wikipedia contributors. (2023, November 29). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Espinet, P., Pérez-Temprano, M. H., & de la Cuesta, E. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23456-23469. [Link]

-

Espinet, P., Pérez-Temprano, M. H., & de la Cuesta, E. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23456-23469. [Link]

-

Tanaka, H., Kuriki, H., Kubo, T., Osaka, I., & Yoshida, H. (2019). Copper-catalyzed arylstannylation of arynes in a sequence. Chemical Communications, 55(44), 6503-6506. [Link]

-

Yoshida, H., Kuriki, H., & Takaki, K. (2015). Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes. Chemical Communications, 51(45), 9363-9366. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

Sources

- 1. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]